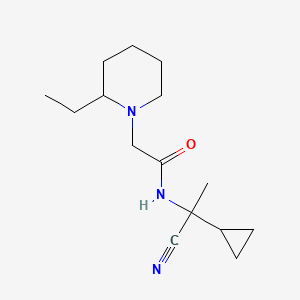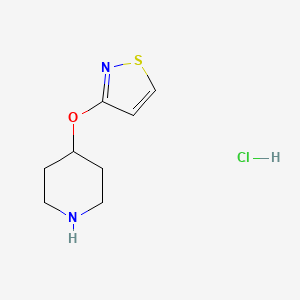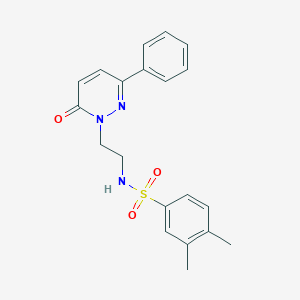
N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylpiperidin-1-yl)acetamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the Australian National University in 2009 and has since been the subject of extensive research due to its potential as an anti-cancer drug.
Mechanism of Action
CX-5461 binds to the DNA template of RNA polymerase I and prevents the enzyme from initiating transcription. This leads to a decrease in the production of rRNA and a subsequent decrease in the production of ribosomes. The reduction in ribosome production leads to a decrease in protein synthesis, which can trigger a cascade of events that ultimately leads to cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a number of biochemical and physiological effects. In addition to its effects on ribosome production and protein synthesis, it has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. It has also been shown to have anti-angiogenic effects, which could potentially make it useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of CX-5461 is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, it can be difficult to work with due to its low solubility in water and its tendency to form aggregates. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on CX-5461. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to CX-5461 treatment. Finally, there is interest in exploring the potential of CX-5461 in combination with other anti-cancer drugs, as well as in other disease areas such as neurodegenerative disorders.
Synthesis Methods
The synthesis of CX-5461 involves several steps, starting with the reaction of 2-ethylpiperidine with ethyl chloroacetate to form 2-(2-ethylpiperidin-1-yl)acetate. This intermediate is then reacted with cyclopropylamine and cyanogen bromide to form N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylpiperidin-1-yl)acetamide.
Scientific Research Applications
CX-5461 has been extensively studied for its potential as an anti-cancer drug. It works by inhibiting the activity of RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). This leads to a decrease in the production of ribosomes, which are essential for cell growth and proliferation. Cancer cells, which have a higher rate of cell division than normal cells, are particularly sensitive to the effects of CX-5461.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-3-13-6-4-5-9-18(13)10-14(19)17-15(2,11-16)12-7-8-12/h12-13H,3-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODHXFZLRWGYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)

![methyl 4-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2783127.png)




![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2783137.png)
![(Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2783139.png)

![tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate](/img/structure/B2783143.png)

![1,7-dimethyl-3-(2-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783145.png)